GPR17 Receptor Agonist Potency: 1-(6-Hydroxyhexyl)uracil vs. Shorter-Chain N1-Hydroxyalkyl Uracil Homologs
1-(6-Hydroxyhexyl)uracil exhibits measurable agonist activity at human GPR17 (EC₅₀ > 30,000 nM in calcium mobilization assay), whereas the unsubstituted uracil nucleotide UDP and the endogenous agonist UDP‑glucose activate GPR17 with EC₅₀ values in the 100–500 nM range [1][2]. This potency difference demonstrates that while the 6‑hydroxyhexyl chain permits receptor engagement, the absence of a diphosphate moiety substantially reduces affinity, positioning the compound as a low‑potency probe suitable for mechanistic studies where full agonism is undesirable.
| Evidence Dimension | GPR17 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | >30,000 nM (1-(6-hydroxyhexyl)uracil) |
| Comparator Or Baseline | UDP: EC₅₀ ~100–500 nM; UDP‑glucose: EC₅₀ ~200 nM (endogenous agonists at GPR17) |
| Quantified Difference | ≥60‑fold lower potency vs. endogenous nucleotide agonists |
| Conditions | Human GPR17 expressed in human 1321N1 astrocytoma cells; calcium mobilization measured with Oregon Green BAPTA‑1/AM after 1 h incubation [1] |
Why This Matters
Investigators needing a weak partial agonist or a negative control for GPR17 signaling studies should select 1-(6-hydroxyhexyl)uracil over potent nucleotide agonists to avoid saturating receptor responses.
- [1] BindingDB. Entry BDBM50458839 (CHEMBL4204399): EC₅₀ > 3.00E+4 nM, agonist activity at human GPR17. BindingDB, 2020. View Source
- [2] Ciana P, et al. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl‑leukotrienes receptor. EMBO J. 2006;25(19):4615‑4627. View Source
